![molecular formula C15H13N3O B3908059 2-[(4-Methylphthalazin-1-yl)amino]phenol](/img/structure/B3908059.png)
2-[(4-Methylphthalazin-1-yl)amino]phenol
Overview
Description
2-[(4-Methylphthalazin-1-yl)amino]phenol is a chemical compound that belongs to the class of phthalazine derivatives. Phthalazine and its analogs are known for their pharmacological activities, including antimicrobial, antifungal, antidepressant, and antihistaminic properties
Preparation Methods
The synthesis of 2-[(4-Methylphthalazin-1-yl)amino]phenol can be achieved through several methods. One common synthetic route involves the palladium-catalyzed amination of 4-bromophthalazinones with alkyl- and arylamines . The reaction conditions typically include the use of a palladium catalyst, a base, and an appropriate solvent. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency.
Chemical Reactions Analysis
2-[(4-Methylphthalazin-1-yl)amino]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other nucleophiles.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, which involves the use of boron reagents and palladium catalysts.
Scientific Research Applications
2-[(4-Methylphthalazin-1-yl)amino]phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(4-Methylphthalazin-1-yl)amino]phenol involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes, such as phosphodiesterases, which play a role in various biological processes . The compound may also interact with other proteins and receptors, leading to its observed biological effects.
Comparison with Similar Compounds
2-[(4-Methylphthalazin-1-yl)amino]phenol can be compared with other phthalazine derivatives, such as:
Hydralazine: Used as an antihypertensive agent.
Budralazine: Another antihypertensive drug.
Carbazeran: Known for its anticancer properties.
These compounds share a similar core structure but differ in their substituents, leading to variations in their pharmacological activities and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
2-[(4-Methylphthalazin-1-yl)amino]phenol is a phenolic amine compound with significant potential in medicinal chemistry due to its biological activities. This article explores its synthesis, characterization, and biological activity, particularly focusing on its antimicrobial properties.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 4-methylphthalazine with a phenolic compound. The general procedure includes:
- Reagents : 4-methylphthalazine and an appropriate phenolic compound.
- Conditions : Reaction conditions such as temperature, time, and molar ratios are optimized to maximize yield and purity.
- Characterization Techniques :
- Nuclear Magnetic Resonance (NMR)
- Infrared Spectroscopy (IR)
- Mass Spectrometry (MS)
These methods confirm the structure and purity of the synthesized compound.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The compound has been evaluated for its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against several bacterial strains.
Compound | MIC (mg/mL) | MBC (mg/mL) | Tested Strains |
---|---|---|---|
This compound | 0.23 - 0.70 | 0.47 - 0.94 | Methicillin-resistant Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli |
The compound demonstrated superior activity compared to traditional antibiotics like ampicillin, especially against resistant strains.
The mechanism of action for the antimicrobial activity of this compound may involve:
- Inhibition of bacterial cell wall synthesis.
- Interference with essential metabolic pathways in bacteria.
Docking studies suggest that the compound may inhibit enzymes critical for bacterial survival, such as MurB in E. coli, which is vital for peptidoglycan biosynthesis .
Case Studies
In a study evaluating various derivatives of phthalazine-based compounds, it was found that modifications to the structure significantly influenced their antimicrobial efficacy. Specifically, the presence of different substituents on the phthalazine ring affected both MIC and MBC values across tested strains .
Properties
IUPAC Name |
2-[(4-methylphthalazin-1-yl)amino]phenol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-10-11-6-2-3-7-12(11)15(18-17-10)16-13-8-4-5-9-14(13)19/h2-9,19H,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKAMQAKVOWIFEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CC=CC=C12)NC3=CC=CC=C3O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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